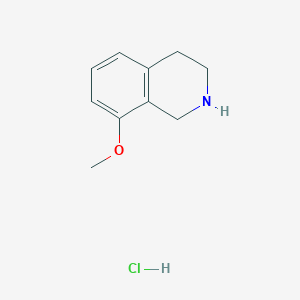

8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción general

Descripción

8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Mecanismo De Acción

Target of Action

8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinolines (THIQ), a large group of natural products known for their diverse biological activities Thiq-based compounds are known to exert their effects against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs can react with aldehydes, ketones, or imines to generate exo-iminium ion, which can isomerize to a more stable endo-iminium ion . This reaction might play a role in the compound’s interaction with its targets.

Biochemical Pathways

Thiq-based compounds are known to influence various biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

A related study on 1,2,3,4-tetrahydroisoquinoline derivatives concluded that these compounds exhibited acceptable pharmacodynamic and pharmacokinetic properties .

Result of Action

Thiq-based compounds are known for their diverse biological activities, including potential effects against various infective pathogens and neurodegenerative disorders .

Análisis Bioquímico

Biochemical Properties

8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . This interaction can inhibit the activity of MAO, leading to increased levels of monoamines such as dopamine, serotonin, and norepinephrine. Additionally, this compound has been shown to interact with receptors in the central nervous system, influencing neurotransmission and potentially exhibiting neuroprotective effects .

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it can modulate cell signaling pathways, leading to alterations in neurotransmitter release and synaptic plasticity . This compound also influences gene expression, particularly genes involved in neuroprotection and neuroinflammation . Furthermore, it impacts cellular metabolism by affecting the activity of enzymes involved in energy production and oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters, which can enhance synaptic transmission and improve mood and cognitive functions. Additionally, this compound can modulate the activity of various receptors, including dopamine and serotonin receptors, further influencing neurotransmission . It also affects gene expression by interacting with transcription factors and signaling pathways involved in neuroprotection and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression . These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cognitive functions and exhibit neuroprotective effects . At higher doses, it may cause adverse effects such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity . These findings highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . These enzymes catalyze the oxidation and demethylation of the compound, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can influence the pharmacokinetics and pharmacodynamics of this compound . Additionally, the compound may interact with cofactors such as NADH and FAD, which are essential for its enzymatic metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion . The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . It can also be found in the mitochondria, where it influences energy production and oxidative stress responses . Post-translational modifications, such as phosphorylation and acetylation, may affect the targeting and localization of this compound to specific subcellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the condensation of a phenylethylamine derivative with an aldehyde, followed by cyclization. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.

Aplicaciones Científicas De Investigación

Structural and Chemical Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 201.68 g/mol

- CAS Number : 24693-40-1

The compound features a methoxy group at the eighth position of the tetrahydroisoquinoline structure, which enhances its pharmacological potential by influencing lipophilicity and receptor binding profiles .

Synthetic Applications

MTHIQ serves as a versatile scaffold in organic synthesis, particularly in the development of novel drug candidates. Its structural framework allows chemists to modify various functional groups to explore structure-activity relationships (SAR) . The compound can be synthesized through various methods, including:

- Pictet-Spengler Reaction : A common method for constructing tetrahydroisoquinoline derivatives.

- Microwave-Assisted Synthesis : Enhances yield and reduces reaction time for synthesizing MTHIQ derivatives .

Biological Activities

Research indicates that MTHIQ exhibits a range of biological activities:

- Neuropharmacological Effects : Similar to dopaminergic alkaloids, MTHIQ may modulate dopamine signaling pathways, which are crucial for movement, motivation, and reward systems .

- Antimicrobial Properties : Some studies suggest that MTHIQ analogs possess antibacterial and antifungal activities .

- Anti-inflammatory Effects : Compounds related to MTHIQ have been reported to demonstrate anti-inflammatory properties .

Neuroprotective Potential

A study investigated the neuroprotective effects of various tetrahydroisoquinoline derivatives, including MTHIQ. The findings indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting therapeutic potential in neurodegenerative diseases .

Antimicrobial Activity

Research conducted on MTHIQ derivatives revealed promising results against several bacterial strains. The compounds were tested for their minimum inhibitory concentrations (MIC), showing effective antimicrobial activity comparable to established antibiotics .

Structure-Activity Relationship Studies

A comprehensive SAR analysis highlighted how modifications at different positions on the tetrahydroisoquinoline ring influenced biological activity. For instance, the introduction of various substituents on the methoxy group significantly altered receptor binding affinities and pharmacokinetic properties .

Comparación Con Compuestos Similares

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another tetrahydroisoquinoline derivative with similar biological activities.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A compound with additional methoxy groups, affecting its chemical and biological properties.

1,2,3,4-Tetrahydroisoquinoline: The parent compound, which serves as a basis for various derivatives.

Uniqueness: 8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the methoxy group at the 8-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other tetrahydroisoquinoline derivatives and contributes to its specific applications in research and industry.

Actividad Biológica

8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of the tetrahydroisoquinoline (THIQ) class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological effects of this compound can be attributed to its interaction with various biochemical pathways. THIQ derivatives have been shown to influence neurotransmitter systems and exhibit neuroprotective properties. Specifically, they may modulate the activity of cholinergic enzymes and interact with receptors involved in neurodegenerative diseases.

Key Mechanisms:

- Neurotransmitter Modulation: THIQs can affect dopamine and acetylcholine levels in the brain, potentially offering therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease .

- Enzyme Inhibition: Certain derivatives demonstrate inhibitory activity against cholinergic enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathology of Alzheimer's disease .

Biological Activities

Research has identified several biological activities associated with this compound:

- Antitumor Activity: Some studies suggest that THIQ derivatives possess antitumor properties by inducing apoptosis in cancer cells through various pathways .

- Neuroprotective Effects: The compound has been linked to neuroprotection in models of oxidative stress and excitotoxicity, indicating its potential for treating neurodegenerative diseases .

- Anti-inflammatory Properties: THIQs may also exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress .

Case Studies

-

Inhibition of Cholinergic Enzymes:

A study synthesized various N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives and evaluated their inhibitory potency against AChE and BuChE. The most potent derivatives showed significant inhibition at low concentrations (Table 1) .Compound AChE Inhibition (%) BuChE Inhibition (%) 1a 0 0 2b 20 18 3c 50 45 3i 70 65 -

Neuroprotective Studies:

In vitro studies demonstrated that 8-methoxy-THIQs could protect neuronal cells from oxidative damage induced by glutamate toxicity. This suggests a potential application in treating conditions like Alzheimer's or Parkinson's disease .

Structural Activity Relationship (SAR)

The structural modifications on the THIQ scaffold significantly influence its biological activity. Research indicates that methoxy substitutions enhance the compound's affinity for biological targets while also affecting its pharmacokinetic properties .

Propiedades

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-8-5-6-11-7-9(8)10;/h2-4,11H,5-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDQVRPDJGDAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662887 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24693-40-1 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.